molecular formula C8H10O3 B172775 4-Hydroxy-2-methoxybenzyl alcohol CAS No. 119138-29-3

4-Hydroxy-2-methoxybenzyl alcohol

Cat. No. B172775
CAS RN: 119138-29-3
M. Wt: 154.16 g/mol
InChI Key: IMPDSJJLYGGTPW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxybenzyl alcohol is a chemical compound with the empirical formula C8H10O3 . It is a solid substance and is also known as vanillyl alcohol .


Synthesis Analysis

The synthesis of 4-Hydroxy-2-methoxybenzyl alcohol involves several steps. One common method for synthesizing PMB esters involves the addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base to scavenge the HCl by-product .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methoxybenzyl alcohol is represented by the SMILES string COc1cc(O)ccc1CO . It has a molecular weight of 154.16 .


Chemical Reactions Analysis

4-Hydroxy-2-methoxybenzyl alcohol can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . It can also participate in 2,4-dichlorobenzoate degradation .


Physical And Chemical Properties Analysis

4-Hydroxy-2-methoxybenzyl alcohol is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antioxidant Properties in Industrial Applications

4-Hydroxy-2-methoxybenzyl alcohol, used as a model compound for Kraft lignin, was found to enhance antioxidant properties in polypropylene when treated under acidic conditions. This modification of Kraft lignin demonstrated decreased aliphatic hydroxyl content, leading to lower polarity of lignin molecules without derivatization and improved antioxidant properties (Pouteau et al., 2005).

Photocatalytic Transformations in Chemical Processing

Studies on the photocatalytic transformations of 4-hydroxybenzyl alcohol, including 4-methoxybenzyl alcohol, revealed the formation of hydroxylated derivatives and aldehydic products. This process is influenced by substrate concentration and the presence of hydroxyl radical scavengers, indicating a complex mechanism involving hydroxyl radicals and positive holes in the transformation of these compounds (Richard, Bosquet, & Pilichowski, 1997).

Selective Photocatalytic Oxidation in Organic Synthesis

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, to corresponding aldehydes was achieved with high conversion and selectivity on TiO2 photocatalysts under O2 atmosphere. This oxidation proceeded efficiently under both UV-light and visible light irradiation, demonstrating the potential for selective photocatalytic processes in organic synthesis (Higashimoto et al., 2009).

Anti-Asthmatic Properties in Medical Research

In medical research, 4-hydroxy-2-methoxybenzyl alcohol exhibited significant anti-asthmatic activity. It was found to inhibit specific airway resistance in both immediate and late-phase asthmatic responses. This compound also reduced leukocyte recruitment and histamine release, suggesting its potential in treating asthma-related symptoms (Jang, Lee, & Kim, 2010).

Photocatalytic Conversion in Environmental Applications

4-Hydroxy-2-methoxybenzyl alcohol's photocatalytic conversion was studied to understand its potential environmental applications. The presence of substituent groups like hydroxyl or methoxy groups influenced the photocatalytic oxidation rate and product selectivities, which could be significant in developing environmentally friendly photocatalytic processes (Yurdakal & Augugliaro, 2012).

Safety And Hazards

4-Hydroxy-2-methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .

properties

IUPAC Name

4-(hydroxymethyl)-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPDSJJLYGGTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396037
Record name 4-Hydroxy-2-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methoxybenzyl alcohol

CAS RN

119138-29-3
Record name 4-Hydroxy-2-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-hydroxy-2-methoxybenzyl alcohol used in the solid-phase synthesis of 1,2,3-triazoles?

A1: 4-Hydroxy-2-methoxybenzyl alcohol is utilized as a linker molecule in the solid-phase synthesis of 1,2,3-triazoles. It allows for the attachment of the target molecule to a solid support, facilitating the synthesis and purification process. The 2-methoxy substituent in 4-hydroxy-2-methoxybenzyl alcohol enables a traceless cleavage of the synthesized 1,2,3-triazoles from the solid support using trifluoroacetic acid []. This traceless synthesis is advantageous as it leaves no residual linker attached to the final product, simplifying purification and potentially improving yields.

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